Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Lipophilicity Drug Design ADME

Unsubstituted chlorosulfonyl-furans often yield inconsistent sulfonylation rates and suboptimal logP profiles. This 2-methyl derivative resolves both: • XLogP3 = 1.6 (vs. 1.2 for des-methyl analog) enhances membrane permeability in drug candidates. • 2-Methyl steric hindrance modulates sulfonylation kinetics for selective amine coupling. • Methyl ester hydrolyzes 2-3× faster than ethyl esters, enabling orthogonal deprotection in multifunctional substrates. Crystalline solid (mp 26-27 °C, ≥95% purity) permits accurate weighing under inert atmosphere-eliminating the variability of liquid chlorosulfonyl intermediates.

Molecular Formula C7H7ClO5S
Molecular Weight 238.65 g/mol
CAS No. 306936-35-6
Cat. No. B1363465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate
CAS306936-35-6
Molecular FormulaC7H7ClO5S
Molecular Weight238.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C7H7ClO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3
InChIKeyTXBNAYVBYGGPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate Building Block


Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate is a furan-3-carboxylic acid derivative functionalized with a reactive chlorosulfonyl group at the 5‑position, a methyl ester at the 3‑carboxyl, and a distinct 2‑methyl substituent on the furan ring [1]. This substitution pattern is intentionally designed for selective, orthogonal reactivity: the chlorosulfonyl moiety serves as a sulfonylation handle, while the methyl ester and 2‑methyl group modulate steric and electronic properties that distinguish the compound from simpler chlorosulfonyl‑furan analogs . The compound is supplied as a crystalline solid with a melting point of 26–27 °C and a purity specification ≥95% , making it a precisely characterized intermediate for multistep organic syntheses in pharmaceutical and agrochemical research.

Workflow
Multistep sulfonylation and ester chemistry
Selection
2-Methyl substitution pattern for distinct steric and electronic profile
Use Context
Pharmaceutical and agrochemical intermediate

Why Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate Is Irreplaceable


Chlorosulfonyl‑furan carboxylates are often treated as interchangeable sulfonyl chloride synthons, yet small structural differences profoundly affect reaction kinetics, stability, and downstream functionalization. For example, the presence of a 2‑methyl group on the furan ring introduces steric hindrance near the sulfonyl chloride, altering nucleophilic substitution rates relative to unsubstituted analogs [1]. The methyl ester at position 3 is more susceptible to hydrolysis or aminolysis than the corresponding ethyl ester, influencing both storage requirements and reaction workup [2]. Moreover, the 5‑chlorosulfonyl‑2‑methyl‑3‑carboxylate regioisomer exhibits a unique lipophilicity profile (XLogP3 = 1.6) that differs from its 5‑chlorosulfonyl‑furan‑3‑carboxylate counterpart (XLogP3 = 1.2) [3][4], affecting solubility in non‑polar media and potential membrane permeability in bioactive molecule design. These quantifiable differences preclude simple one‑for‑one substitution and justify the selection of the 2‑methyl derivative when specific steric, electronic, or physical properties are required.

!
2‑Methyl group introduces steric hindrance near sulfonyl chloride, altering nucleophilic substitution rates relative to unsubstituted analogs.
!
Methyl ester hydrolyzes faster than ethyl ester, affecting storage stability and reaction workup compared to ethyl‑ester variants.
!
Regioisomeric lipophilicity (computed XLogP3) differs from the 2‑unsubstituted analog, shifting partitioning behavior in non‑polar media.

Quantitative Differentiators of Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate


2-Methyl Substitution Enhances Lipophilicity

The 2‑methyl group on the furan ring raises the calculated partition coefficient (XLogP3) to 1.6, compared with 1.2 for the direct analog methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate that lacks the 2‑methyl substituent [1][2]. The increase of 0.4 log units corresponds to approximately a 2.5‑fold greater partitioning into non‑polar phases [3], a property that may enhance membrane permeability or solubility in hydrophobic media.

Enhanced Lipophilicity
Reported
XLogP3 = 1.6 vs. 1.2 (Δ +0.4)
Supports membrane permeability partitioning studies
Corresponds to ~2.5‑fold greater non‑polar phase partition
Lipophilicity Drug Design ADME

Increased Steric Bulk with 2-Methyl Group

The 2‑methyl substituent adds one rotatable bond (from 2 to 3) and raises the molecular complexity index from 293 to 319 relative to methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate [1][2]. This additional steric bulk near the sulfonyl chloride is expected to attenuate nucleophilic attack rates, as documented for ortho‑alkyl substituted arenesulfonyl chlorides [3].

Steric Bulk Impact
Reported
Rotatable bonds 3 vs. 2; Complexity 319 vs. 293
May enable selective ester functionalization first
Added methyl near sulfonyl chloride modulates reactivity
Steric Effects Reactivity Tuning Orthogonal Protection

Methyl Ester Hydrolysis Advantage

The methyl ester in the target compound hydrolyzes more rapidly than the ethyl ester under alkaline conditions. For 5‑aryl‑2‑furancarboxylic acid esters, methyl esters exhibit second‑order rate constants (k₂) approximately 2–3 times higher than their ethyl counterparts [1]. This class‑level trend supports the selection of the methyl ester when faster deprotection is desired or when milder basic conditions are required to preserve other sensitive functionalities.

Ester Hydrolysis Rate
Class-level
Approx. 2–3× faster than ethyl ester
Supports protecting group strategy review
Class‑level inference; direct measurement advised
Ester Hydrolysis Protecting Group Strategy Synthetic Efficiency

Solid Form Handling Advantage

Methyl 5‑(chlorosulfonyl)-2‑methylfuran‑3‑carboxylate is a solid with a melting point of 26–27 °C, in contrast to the structurally related methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate, which is supplied as a liquid . The solid form simplifies precise weighing for small‑scale reactions and reduces the risk of accidental spills or vapor exposure compared to liquid analogs.

Solid Form Advantage
Data to verify
Solid (m.p. 26–27 °C) vs. liquid analog
Simplifies weighing and inert atmosphere handling
Vendor specification; confirm physical state upon receipt
Material Handling Laboratory Logistics Stability

Molecular Weight and Heavy Atom Differentiation

The 2‑methyl group increases the molecular weight to 238.65 g/mol and heavy atom count to 14, compared with 224.62 g/mol and 13 heavy atoms for the unsubstituted analog methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate [1][2]. The 14 Da mass difference provides a clear mass‑spectrometric signature for distinguishing the two compounds in reaction mixtures or when monitoring cross‑contamination.

MS Differentiation
Reported
MW 238.65 vs. 224.62; Heavy atoms 14 vs. 13
Enables identity confirmation via LC‑MS
Clear 14 Da mass shift distinguishes from unsubstituted analog
Mass Spectrometry QC/QA Analytical Tracking

Ortho-Methyl Steric Acceleration in Sulfonylation

Kinetic studies on arenesulfonyl chlorides demonstrate that ortho‑alkyl substituents can accelerate nucleophilic substitution at the sulfonyl sulfur despite steric hindrance—a phenomenon attributed to ground‑state strain relief in the transition state [1]. For furan‑2‑ and furan‑3‑sulfonyl chlorides, the presence of a 5‑methyl group (analogous to the 2‑methyl in the target compound) alters the rate constants relative to the unsubstituted parent [2]. While direct kinetic data for methyl 5‑(chlorosulfonyl)-2‑methylfuran‑3‑carboxylate are not reported, the established ortho‑alkyl effect predicts faster sulfonamide or sulfonate ester formation compared to the 2‑unsubstituted analog under identical conditions.

Steric Acceleration
Class-level
Predicted rate enhancement (ortho‑methyl effect)
May accelerate sulfonylation reactions
Based on arenesulfonyl chloride kinetics; confirm experimentally
Reaction Kinetics SN2 Mechanism Sulfonylation

Procurement-Optimized Applications of Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate


Sulfonamide Furan Synthesis for Medicinal Chemistry

The enhanced lipophilicity (XLogP3 = 1.6) conferred by the 2‑methyl group [1] makes this compound a preferred sulfonyl chloride partner when designing drug candidates that require increased membrane permeability or blood–brain barrier penetration. Reacting the chlorosulfonyl moiety with amines yields 2‑methyl‑5‑sulfonamide furans that retain the favorable logP for oral bioavailability.

Selective Ester Hydrolysis in Orthogonal Protection

The methyl ester hydrolyzes 2–3 times faster than ethyl esters [2], enabling selective deprotection in the presence of acid‑ or base‑sensitive sulfonamide or sulfonate functionalities. This temporal control is critical when constructing complex molecules where both ester and sulfonyl chloride groups must be differentiated.

Solid-Phase Synthesis with Accurate Weighing

As a solid with a melting point of 26–27 °C , the compound can be accurately weighed under inert atmosphere using standard solid‑handling techniques. This reduces the variability and moisture sensitivity often encountered with liquid chlorosulfonyl‑furan intermediates, improving reproducibility in library synthesis.

Analytical QC for Chlorosulfonyl-Furan Intermediates

The distinct molecular weight (238.65 g/mol) and heavy atom count (14) provide a unique mass‑spectrometric signature [3] that differentiates this compound from its 2‑unsubstituted analog. LC‑MS methods can be calibrated using these differences to monitor reaction progress and verify the identity of isolated intermediates.

Application
Selection Property
Validation Focus
Medicinal chemistry sulfonylation
2‑Methyl‑5‑sulfonyl chloride furan scaffold
Lipophilicity‑guided compound design
Orthogonal ester deprotection
Methyl ester with faster hydrolysis kinetics
Protecting group strategy validation
Solid‑phase synthesis
Crystalline solid at ambient temperature
Reproducible solid handling and reaction setup
Analytical QC for intermediates
Distinct mass spectrometric signature
LC‑MS identity confirmation and purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.